molecular formula C17H16F3N5O2 B2958921 [3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006477-52-6

[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2958921
M. Wt: 379.343
InChI Key: BOVGSOSUBSTCGB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and other physical characteristics .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and stability. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, useful in preparing new N-fused heterocycle products in good yields, involves condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid (Ghaedi et al., 2015).

  • Development of Catalytic Processes : A study on acetic acid functionalized pyridinium salt as a catalyst for synthesizing pyranopyrazole derivatives reveals its potential in facilitating efficient, green, and simple synthesis under solvent-free conditions (Moosavi‐Zare et al., 2016).

  • Exploration of Fused Heterocyclic Systems : Synthesis of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl groups demonstrates the potential for developing antimicrobial agents with a fused heterocyclic system (Chandak et al., 2013).

Crystallographic and Structural Analysis

  • X-ray Diffraction Studies : A study involving the molecular and crystal structure analysis of various pyrazole derivatives, established by X-ray diffraction, provides insight into their structural characteristics, important for understanding their chemical behavior and potential applications (Shen et al., 2012).

  • Crystal Structure of Related Compounds : Analysis of the crystal structure of compounds such as triclopyr reveals details about their molecular geometry, which can be crucial for understanding the properties and reactions of similar pyrazole-based compounds (Cho et al., 2014).

Molecular Docking and Computational Studies

  • In Silico Molecular Docking : A study on the synthesis of pyridine and fused pyridine derivatives, including molecular docking screenings towards specific target proteins, highlights the importance of computational methods in predicting the potential biological activity of these compounds (Flefel et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

properties

IUPAC Name

2-[3-cyclopropyl-6-(1-ethylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-2-24-7-10(6-21-24)12-5-11(17(18,19)20)14-15(9-3-4-9)23-25(8-13(26)27)16(14)22-12/h5-7,9H,2-4,8H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVGSOSUBSTCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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